
1-Ethyl-4-(trichloromethyl)-1,4-dihydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4-(trichloromethyl)-1,4-dihydropyridine is an organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of an ethyl group at the first position and a trichloromethyl group at the fourth position on the dihydropyridine ring. Dihydropyridines are known for their diverse applications, particularly in medicinal chemistry as calcium channel blockers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-(trichloromethyl)-1,4-dihydropyridine typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-4-(trichloromethyl)-1,4-dihydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted dihydropyridines depending on the nucleophile used.
Applications De Recherche Scientifique
1-Ethyl-4-(trichloromethyl)-1,4-dihydropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in modulating calcium channels.
Medicine: Investigated for its potential use as a calcium channel blocker, which can be beneficial in treating cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Ethyl-4-(trichloromethyl)-1,4-dihydropyridine involves its interaction with calcium channels in biological systems. The compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This action results in the relaxation of smooth muscle cells, particularly in the cardiovascular system, leading to vasodilation and reduced blood pressure.
Comparaison Avec Des Composés Similaires
Nifedipine: Another dihydropyridine calcium channel blocker.
Amlodipine: A widely used dihydropyridine with a longer duration of action.
Nicardipine: Known for its potent vasodilatory effects.
Uniqueness: 1-Ethyl-4-(trichloromethyl)-1,4-dihydropyridine is unique due to the presence of the trichloromethyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridines.
Propriétés
Numéro CAS |
64250-66-4 |
|---|---|
Formule moléculaire |
C8H10Cl3N |
Poids moléculaire |
226.5 g/mol |
Nom IUPAC |
1-ethyl-4-(trichloromethyl)-4H-pyridine |
InChI |
InChI=1S/C8H10Cl3N/c1-2-12-5-3-7(4-6-12)8(9,10)11/h3-7H,2H2,1H3 |
Clé InChI |
AWIOBRSXLAGNCP-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=CC(C=C1)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


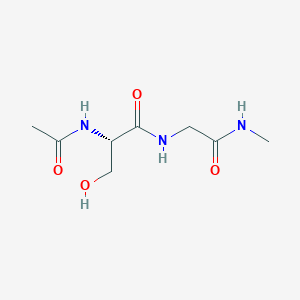
![1-[4-(2H-Tetrazol-5-yl)cyclohexyl]methanamine](/img/structure/B14492076.png)
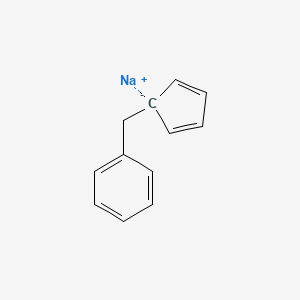
![3-Chloro-1-[7-hydroxy-2-(trifluoromethyl)-10H-phenothiazin-10-YL]propan-1-one](/img/structure/B14492079.png)

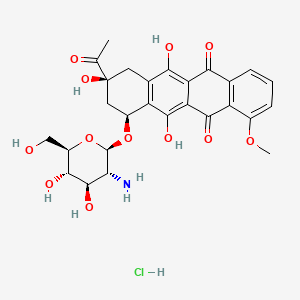
![3-Methylidenebicyclo[4.2.2]deca-7,9-diene](/img/structure/B14492093.png)
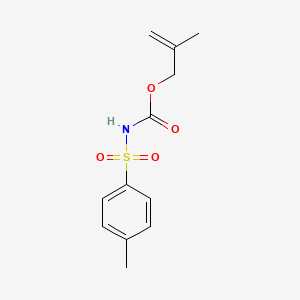

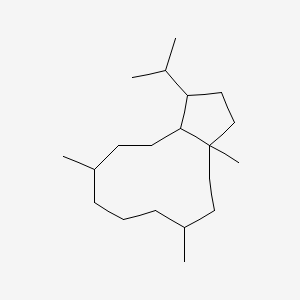
![3,5-Di-tert-butyl-4-imino[1,1'-biphenyl]-1(4H)-ol](/img/structure/B14492123.png)
![Cadmium;1-[2-[2-(diiodomethoxy)ethoxy]ethoxy]-2-methoxyethane](/img/structure/B14492139.png)
![4-[(Z)-prop-1-enyl]-3,3,4-tris[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B14492144.png)
![Ethanol, 2,2'-[1,2-ethanediylbis[(4-aminophenyl)imino]]bis-](/img/structure/B14492152.png)
